molecular formula C20H12O4 B085148 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone CAS No. 14734-20-4

5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone

Cat. No. B085148
CAS RN: 14734-20-4
M. Wt: 316.3 g/mol
InChI Key: JAAZJUITWOKRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is not fully understood. However, it is believed that the compound interacts with electron-rich molecules, leading to the formation of charge transfer complexes. This interaction is thought to be responsible for the excellent charge transport properties of the compound.

Biochemical And Physiological Effects

There is limited information available regarding the biochemical and physiological effects of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone. However, studies have shown that the compound is relatively stable and does not exhibit significant toxicity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in electronic devices. However, one of the limitations of the compound is its limited solubility in common solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone. One potential direction is to explore its potential applications in organic electronics further. Additionally, more research is needed to understand the mechanism of action of the compound fully. Finally, there is a need for the development of new synthesis methods that can improve the yield and scalability of the compound.

Synthesis Methods

The synthesis of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been achieved using various methods. One of the most common methods is the oxidative cyclization of 2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxylic acid. This method involves the use of oxidizing agents such as potassium permanganate or ceric ammonium nitrate to cyclize the diol into the desired tetrone.

Scientific Research Applications

5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.

properties

CAS RN

14734-20-4

Product Name

5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

pentacyclo[10.8.0.02,11.04,9.014,19]icosa-4,6,8,14,16,18-hexaene-3,10,13,20-tetrone

InChI

InChI=1S/C20H12O4/c21-17-9-5-1-2-6-10(9)18(22)14-13(17)15-16(14)20(24)12-8-4-3-7-11(12)19(15)23/h1-8,13-16H

InChI Key

JAAZJUITWOKRKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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